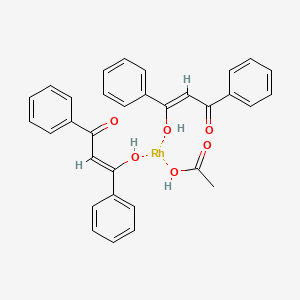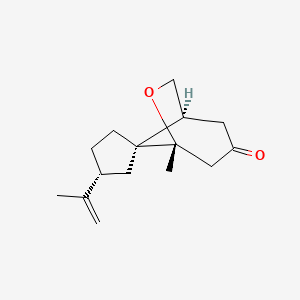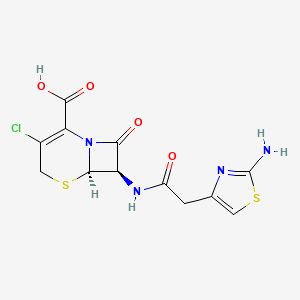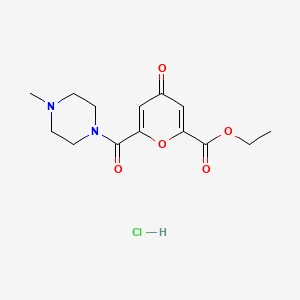![molecular formula C23H21ClN4O4 B12771954 Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) CAS No. 43042-08-6](/img/structure/B12771954.png)
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The presence of the chloro and nitro groups on the phenyl rings further enhances its chemical reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline under basic conditions to form the azo compound.
Esterification: The final step involves esterifying the hydroxyl group of the azo compound with benzoic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Major Products
Reduction: Formation of 2-((4-((2-Chloro-4-aminophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester).
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Oxidation: Formation of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)acetaldehyde benzoate (ester).
科学研究应用
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances. Its color properties make it useful in spectrophotometric analyses.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) involves its interaction with molecular targets through its azo group and substituents. The azo group can undergo reversible cis-trans isomerization under light exposure, making it useful in photoresponsive applications. The nitro and chloro groups enhance its binding affinity to various substrates, facilitating its use in dyeing and staining processes.
相似化合物的比较
Similar Compounds
- **2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol
- **2-((4-((2-Bromo-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester)
- **2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)methylamino)ethanol benzoate (ester)
Uniqueness
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and color properties. The presence of both chloro and nitro groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
属性
CAS 编号 |
43042-08-6 |
|---|---|
分子式 |
C23H21ClN4O4 |
分子量 |
452.9 g/mol |
IUPAC 名称 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl benzoate |
InChI |
InChI=1S/C23H21ClN4O4/c1-2-27(14-15-32-23(29)17-6-4-3-5-7-17)19-10-8-18(9-11-19)25-26-22-13-12-20(28(30)31)16-21(22)24/h3-13,16H,2,14-15H2,1H3 |
InChI 键 |
NLEMXDVTBJHROX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















